Subtilosin A1

antimicrobial peptides bacteriocin engineering minimum inhibitory concentration

Subtilosin A1 is a single-amino-acid variant (Thr6Ile) of the sactipeptide bacteriocin subtilosin A, characterized by sulfur-to-α-carbon thioether crosslinks. It delivers 2.5–15.6‑fold lower MICs against Gram-positive indicators versus wild-type subtilosin A and uniquely exhibits β‑hemolytic activity (MLC 16 μM), absent from subtilosin A even at 250 μM. Active against nisin-resistant L. monocytogenes NR30, it serves as a high-potency reference standard for radical SAM enzyme validation, biosynthetic pathway reconstitution in E. coli, and membrane-selectivity structure‑activity relationship studies. Choose Subtilosin A1 when enhanced potency paired with a functionally divergent tool compound is essential.

Molecular Formula
Molecular Weight
Cat. No. B1575837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubtilosin A1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Subtilosin A1 Procurement: A Thr6Ile Sactipeptide Variant with Quantifiably Enhanced Antimicrobial Potency and Acquired Hemolytic Activity


Subtilosin A1 is a single-amino-acid variant (Thr6Ile, also designated T6I) of the anionic, macrocyclic bacteriocin subtilosin A, originally isolated from a hemolytic mutant of Bacillus subtilis . It belongs to the sactipeptide (sactibiotic) subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs), uniquely characterized by three thioether cross-links between cysteine sulfurs and the α-carbons of phenylalanine and threonine residues—a structural feature that distinguishes it from lantibiotics and class II bacteriocins . Unlike its parent compound subtilosin A, subtilosin A1 simultaneously exhibits quantifiably enhanced antimicrobial potency across all tested Gram-positive indicator strains and acquires concentration-dependent β-hemolytic activity against rabbit and human erythrocytes .

Why Subtilosin A, Nisin, or Other Bacteriocins Cannot Substitute for Subtilosin A1 in Target-Focused Studies


Generic substitution of subtilosin A1 with wild-type subtilosin A or with the commercially dominant lantibiotic nisin is scientifically invalid for at least three independently measurable reasons. First, the T6I mutation reduces MIC values by 2.5-fold to 15.6-fold across all tested Gram-positive bacteria compared to subtilosin A [REFS-1, REFS-2]; a researcher using subtilosin A would need substantially higher concentrations to achieve equivalent growth inhibition. Second, subtilosin A1 uniquely possesses hemolytic activity (MLC 16 μM on rabbit blood agar) that is entirely absent from subtilosin A even at 250 μM ; this property is either an exclusion criterion or a deliberately exploitable feature depending on the application. Third, subtilosin A (the scaffold) already inhibits nisin-resistant Listeria monocytogenes NR30, a strain that escapes nisin-based preservation ; subtilosin A1, with its enhanced potency, is expected to further widen this functional gap. The sactipeptide scaffold's sulfur-to-α-carbon thioether bonds are also mechanistically and biosynthetically distinct from lantibiotic lanthionine bridges, meaning resistance mechanisms targeting lantibiotics do not necessarily cross-react with sactipeptides [REFS-2, REFS-4].

Quantitative Differentiation Evidence: Subtilosin A1 vs. Subtilosin A and In-Class Bacteriocins


Enhanced Antimicrobial Potency: Subtilosin A1 Exhibits 2.5-Fold to 15.6-Fold Lower MIC Values Than Subtilosin A Across All Tested Gram-Positive Species

In a direct head-to-head comparison using an agar-diffusion MIC assay, subtilosin A1 (T6I) consistently required lower concentrations than wild-type subtilosin A to inhibit every Gram-positive indicator strain tested. The magnitude of potency enhancement was species-dependent, with the largest improvements observed against Bacillus anthracis (15.6-fold), Streptococcus pyogenes (15.6-fold), and Listeria monocytogenes (6.25-fold) . The data were generated from purified peptides spotted onto bacterial lawns under identical conditions, making this a true like-for-like comparison [REFS-1, REFS-2].

antimicrobial peptides bacteriocin engineering minimum inhibitory concentration sactipeptide structure-activity relationship

Acquired β-Hemolytic Activity: Subtilosin A1 Lysing Rabbit Erythrocytes at 16 μM While Subtilosin A Shows Zero Hemolysis at 250 μM

The T6I substitution confers a qualitatively new biological activity absent from the parent molecule. In a direct comparison on rabbit blood agar, subtilosin A1 produced clear β-hemolytic zones at a minimum lytic concentration (MLC) of 16 μM, whereas subtilosin A exhibited no detectable hemolysis at concentrations up to 250 μM—the highest concentration tested . This represents a greater than 15.6-fold differential in hemolytic activity. The hemolytic phenotype was confirmed to be solely attributable to the sboA1 allele by site-directed mutagenesis: when the T6I mutation was engineered into an otherwise wild-type sboA background, all resulting transformants displayed hemolytic activity . The hemolysis is species-specific, being robust on rabbit and human blood but weak or absent on sheep blood, indicating that membrane lipid composition modulates the effect .

hemolytic bacteriocin membrane selectivity cytolytic peptide eukaryotic membrane targeting bioengineering

Activity Against Nisin-Resistant Listeria monocytogenes: Subtilosin Scaffold Inhibits NR30 Where Nisin Fails; Subtilosin A1 Further Amplifies Potency

A critical practical limitation of nisin, the most widely used bacteriocin food preservative, is the emergence of resistant strains. Subtilosin A has been shown to inhibit both nisin-sensitive (Scott A) and nisin-resistant (NR30) strains of L. monocytogenes, demonstrating no cross-resistance with the nisin resistance phenotype . Although the published NR30 data are for wild-type subtilosin A rather than subtilosin A1 specifically, the established 6.25-fold greater potency of subtilosin A1 against L. monocytogenes (MIC 6.4 μM vs. 40 μM for subtilosin A) implies that subtilosin A1 would exert even stronger inhibition against nisin-resistant strains. Subtilosin A alone has been proposed as an alternative biopreservative to nisin for this reason ; subtilosin A1 represents a functionally upgraded version of this already-differentiated scaffold.

nisin resistance food biopreservation Listeria monocytogenes bacteriocin cross-resistance alternative preservative

Enhanced Sensitivity in Immunity-Deficient Backgrounds: Subtilosin A1 MIC Drops 4-Fold Lower Than Subtilosin A in the albB Mutant

The B. subtilis AlbB immunity peptide is essential for self-protection against subtilosin A. In the albB deletion mutant (ORB3400), both subtilosin A and A1 exhibit increased potency, but the differential effect is notably larger for subtilosin A1. In the wild-type producer strain JH642, subtilosin A1 showed an MIC of 125 μM vs. >250 μM for subtilosin A. In the isogenic albB mutant, subtilosin A1 MIC dropped to 31.25 μM compared to 125 μM for subtilosin A—a 4-fold greater sensitivity to A1 than to A in the immunity-compromised background . Furthermore, a spontaneous suppressor mutation (sbr) that restores resistance in the albB background confers resistance specifically to subtilosins A and A1, with no cross-resistance to nisin, gramicidin, vancomycin, or bacitracin , indicating that subtilosin resistance mechanisms are distinct from those targeting other cell envelope-active antimicrobials.

bacteriocin immunity AlbB immunity peptide self-resistance subtilosin resistance mutant sensitivity

Unique Sactipeptide Scaffold: Sulfur-to-α-Carbon Thioether Cross-Links Differentiate Subtilosins from Lantibiotics and Enable Distinct Biosynthetic Engineering

Subtilosin A and A1 belong to the sactipeptide (sactibiotic) subclass, defined by thioether bonds formed between cysteine sulfur atoms and the α-carbons of acceptor residues (Phe22, Thr28, Phe31 in subtilosin), catalyzed by the radical SAM enzyme AlbA [REFS-1, REFS-2]. This is fundamentally distinct from lantibiotics (class I bacteriocins such as nisin), where thioether bonds link cysteine sulfurs to the β-carbons of dehydrated serine or threonine residues via lanthionine or methyllanthionine bridges . The mechanistic difference has practical implications: the radical SAM chemistry of AlbA is an independent engineering target from lantibiotic dehydratase/cyclase systems, meaning subtilosin A1 biosynthesis can be modulated orthogonally . Additionally, the sactipeptide scaffold's macrocyclic backbone (N-to-C cyclization) combined with three intramolecular cross-links creates a highly constrained, protease-resistant architecture that is chemically distinct from the more flexible lantibiotic structures . Subtilosin A1 is one of only a handful of experimentally characterized sactipeptides alongside thuricin CD, thurincin H, and propionicin F, making it a valuable comparator for structure-activity studies within this rare subclass .

sactipeptide sactibiotic post-translational modification radical SAM enzyme thioether cross-link bacteriocin classification

Evidence-Backed Application Scenarios for Subtilosin A1 Procurement


Structure-Activity Relationship (SAR) Studies of Bacteriocin Membrane Selectivity

Subtilosin A1's single defined amino acid substitution (T6I) combined with the stark functional divergence from subtilosin A—both enhanced antibacterial potency (2.5–15.6× lower MIC) and acquired hemolytic activity (MLC 16 μM vs. >250 μM)—makes this compound an ideal paired tool with wild-type subtilosin A for probing how residue-level changes in hydrophobicity at position 6 modulate membrane selectivity between bacterial and eukaryotic lipid bilayers . The structural biology community has already elucidated the membrane-bound orientation of subtilosin A by solid-state NMR; subtilosin A1 enables direct testing of how the T6I substitution alters membrane insertion depth and orientation .

Nisin-Resistant Listeria monocytogenes Control in Food Biopreservation Research

The subtilosin scaffold is one of the few bacteriocins with documented activity against nisin-resistant L. monocytogenes NR30 . Subtilosin A1, with its 6.25-fold enhanced anti-Listeria potency compared to subtilosin A (MIC 6.4 μM vs. 40 μM) , represents a higher-potency alternative for laboratories developing next-generation biopreservation strategies where nisin resistance is a documented failure mode. Its activity at acidic pH and synergistic potential with zinc lactate and encapsulated curcumin (as demonstrated for subtilosin A) further support formulation development.

Radical SAM Enzymology and RiPP Biosynthetic Pathway Reconstitution

Subtilosin A1 is produced by a defined sboA1 allele with a single nucleotide change (C41T), enabling its use as a positive control or comparator in heterologous reconstitution of the subtilosin biosynthetic pathway in E. coli [REFS-1, REFS-2]. The recent successful production of subtilosin A in E. coli via co-expression of SboA, AlbA, AlbE, and AlbF establishes a platform into which the sboA1 allele can be introduced to produce subtilosin A1 in a genetically tractable host. This makes subtilosin A1 a valuable reference standard for validating radical SAM enzyme activity (AlbA-catalyzed Cα H-atom abstraction) and macrocyclization efficiency (AlbE/AlbF) in engineered systems.

Bacteriocin Immunity Mechanism Studies Using Isogenic Mutant Panels

The paired availability of subtilosin A and A1, combined with the isogenic B. subtilis panel (wild-type JH642, albB mutant ORB3400, and albB sbr suppressor ORB7082) characterized in Huang et al. 2009 , creates a uniquely controlled system for studying bacteriocin immunity mechanisms. The 4-fold greater sensitivity of the albB mutant to A1 vs. A (MIC 31.25 μM vs. 125 μM) and the subtilosin-specific resistance conferred by the sbr mutation provide quantitative readouts for genetic and biochemical dissection of self-resistance pathways that are orthogonal to lantibiotic immunity systems .

Quote Request

Request a Quote for Subtilosin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.